2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22F3N5O3 and its molecular weight is 449.434. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21F3N4O2 with a molecular weight of approximately 396.39 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a trifluoromethoxy-substituted phenyl group, which are key to its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrazoles exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis, particularly through caspase activation and inhibition of anti-apoptotic proteins .
Case Study: In Vitro Anticancer Activity
A study conducted on pyrazole derivatives demonstrated that certain modifications could enhance their anticancer efficacy against breast and lung cancer cell lines. The compound's ability to induce cell cycle arrest at the G2/M phase was highlighted as a critical mechanism .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
Compound B | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
Antimicrobial Activity
The pyrazole framework is associated with various antimicrobial activities. Compounds similar to the one have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of several pyrazole derivatives, revealing that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria. The compound's structure was found to be crucial for binding to bacterial ribosomes, inhibiting protein synthesis .
Compound | Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound C | S. aureus | 20 |
Compound D | E. coli | 18 |
Anti-inflammatory Activity
Inflammation plays a pivotal role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Study: In Vivo Anti-inflammatory Study
In an animal model of inflammation, administration of a pyrazole derivative resulted in a significant reduction in paw edema compared to controls. This effect was attributed to the inhibition of NF-kB signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation.
- Oxidative Stress Reduction : Some studies suggest that these compounds may enhance antioxidant defenses within cells, further contributing to their protective effects against cellular damage.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O3/c1-4-5-16-11-19(31)28(20(26-16)29-14(3)10-13(2)27-29)12-18(30)25-15-6-8-17(9-7-15)32-21(22,23)24/h6-11H,4-5,12H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJQRVQBNPSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.